3-Bromo-4-fluorophenyl difluoromethyl sulphone

Physicochemical characterization Purification Process chemistry

3-Bromo-4-fluorophenyl difluoromethyl sulphone (C₇H₄BrF₃O₂S, MW 289.07) is a difluoromethyl-substituted aryl sulfone building block classified as a difluoromethylation agent. Its structure features a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring relative to the difluoromethyl sulfone group.

Molecular Formula C7H4BrF3O2S
Molecular Weight 289.07 g/mol
Cat. No. B12852813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorophenyl difluoromethyl sulphone
Molecular FormulaC7H4BrF3O2S
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C(F)F)Br)F
InChIInChI=1S/C7H4BrF3O2S/c8-5-3-4(1-2-6(5)9)14(12,13)7(10)11/h1-3,7H
InChIKeyHPCFHPIJVKWEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluorophenyl difluoromethyl sulphone (CAS 1672664-55-9) – Key Physicochemical & Structural Identity for Sourcing Decisions


3-Bromo-4-fluorophenyl difluoromethyl sulphone (C₇H₄BrF₃O₂S, MW 289.07) is a difluoromethyl-substituted aryl sulfone building block classified as a difluoromethylation agent . Its structure features a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring relative to the difluoromethyl sulfone group . The halogenation pattern imparts distinct predicted physicochemical properties—boiling point 338.7±42.0 °C, density 1.774±0.06 g/cm³ —that differentiate it from its positional isomers and non-halogenated analogs, making precise structural identity critical for reproducible synthesis and procurement.

1
Halogenated building block suitable for Pd-catalyzed cross-coupling and sequential functionalization workflows.
2
Predicted physicochemical signatures support incoming material identity confirmation and quality control.
3
Differentiated GHS hazard profile requires specific respiratory protection protocols during handling.

Why Positional Isomers of Bromo-Fluorophenyl Difluoromethyl Sulphone Cannot Be Interchanged in Synthesis


The C₇H₄BrF₃O₂S formula encompasses at least five known positional isomers—including 2-bromo-5-fluorophenyl (CAS 2092325-37-4), 5-bromo-2-fluorophenyl (CAS 2090659-06-4), 2-bromo-4-fluorophenyl (CAS 2091368-40-8), and 4-bromo-3-fluorophenyl variants—each carrying the bromine and fluorine substituents at different ring positions . These isomers are not functionally interchangeable in cross-coupling reactions because the relative positions of the halogens and the sulfone group dictate both the electronics of oxidative addition at the C–Br bond and the regiochemistry of subsequent transformations [1]. Generic substitution of one isomer for another in a validated synthetic route leads to altered reaction rates, different product regiochemistry, or complete failure of the key bond-forming step, as documented for structurally analogous bromofluorobenzenes in Pd-catalyzed couplings [1].

Target Compound
Alternative Isomers / Analogs
Electronics Predictable regiochemical control via specific halogen positions.
Electronics Shifts in Br/F substitution patterns alter oxidative addition rates and reaction selectivity.
Synthetic Handle Active C–Br bond enables iterative cross-coupling at the 3-position.
Synthetic Handle Non-brominated analogs or wrong isomers lack the critical functionalizable handle.
Safety Profile Requires H335 respiratory hazard controls during scale-up and handling.
Safety Profile Different hazard classifications may invalidate existing safety protocols or PPE requirements.

Quantified Differentiation Evidence for 3-Bromo-4-fluorophenyl Difluoromethyl Sulphone vs. Closest Structural Analogs


Boiling Point Difference Between 3-Bromo-4-fluorophenyl and the Non-Halogenated Parent Difluoromethyl Phenyl Sulfone

The target compound exhibits a predicted boiling point of 338.7±42.0 °C , substantially higher than the experimentally determined boiling point of unsubstituted difluoromethyl phenyl sulfone, which is 115–120 °C (at 7 Torr) . The >200 °C elevation results from the combined mass and polarizability contributions of the bromine and fluorine substituents, impacting distillation-based purification strategies and thermal stability considerations during scale-up.

Boiling Point
Data to verify
338.7±42.0°C (predicted)
Supports distillation and purification design.
>200°C elevation vs. non-halogenated parent sulfone. Predicted at 760 mmHg.
Physicochemical characterization Purification Process chemistry

Density Comparison Among Positional Isomers of Bromo-Fluorophenyl Difluoromethyl Sulphone

The predicted density of 3-bromo-4-fluorophenyl difluoromethyl sulphone is 1.774±0.06 g/cm³ . An independent prediction for a positional isomer—2-bromo-3-fluorophenyl difluoromethyl sulphone—gives a topological polar surface area (TPSA) of 42.5 Ų , a parameter that, together with density differences arising from varied molecular packing, can serve as a distinguishing metric during quality control. Although experimental density data for all isomers are not publicly available, the predicted values diverge sufficiently to flag incorrect isomer supply when combined with confirmatory spectroscopic techniques.

Predicted Density
Data to verify
1.774±0.06 g/cm³
Supports incoming material identity confirmation.
Predicted value; combine with spectroscopic techniques for QC verification.
Physical property Quality control Isomer identification

Differential GHS Hazard Profile: Respiratory Irritation Classification Specific to 3-Bromo-4-fluorophenyl Isomer

The target compound carries a GHS hazard statement H335 (may cause respiratory irritation, Category 3) in addition to H315 (skin irritation) and H319 (eye irritation) . Publicly available safety data for the 5-bromo-2-fluorophenyl isomer (CAS 2090659-06-4) list skin and eye irritation (H315, H319) but do not explicitly carry an independent H335 respiratory irritation classification from the same supplier database . This differential hazard profile—confirmed in the ChemicalBook aggregated safety sheets—requires distinct handling protocols for the 3-bromo-4-fluoro isomer, including mandatory respiratory protection during weighing and transfer operations.

GHS Hazard Profile
Source review
H335 Classification (Respiratory)
Requires review of specific engineering controls.
5-Br-2-F isomer lacks H335; H315/H319 only. Distinct handling needed.
Safety Handling Regulatory compliance

Synthetic Utility: Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling Unavailable to Non-Brominated Analogs

The 3-bromo-4-fluorophenyl architecture places an aryl bromide (C3) ortho to a fluorine atom (C4) and para to the difluoromethyl sulfone group. In Pd-catalyzed Suzuki–Miyaura couplings, bromine undergoes oxidative addition selectively over fluorine, while the fluorine atom modulates the electron density of the ring—accelerating oxidative addition relative to non-fluorinated bromobenzenes [1]. The non-brominated analog, 4-fluorophenyl difluoromethyl sulphone, lacks the bromine handle entirely and cannot participate in C–C bond formation at that position , making it synthetically inert for the same transformation. This orthogonal reactivity is essential for iterative library synthesis in medicinal chemistry and agrochemical lead optimization.

Synthetic Handle
Class-level inference
Target
Active C–Br bond; fluorine tunes oxidative addition.
Comparator
4-Fluorophenyl sulfone: No C–Br handle, inert to cross-coupling.
Supports cross-coupling workflow selection.
Enables iterative library synthesis not possible with non-brominated analogs.
Cross-coupling Sequential functionalization Building block differentiation

Procurement-Driven Application Scenarios for 3-Bromo-4-fluorophenyl Difluoromethyl Sulphone


Advanced Intermediate for Iterative Suzuki–Miyaura Library Synthesis in Agrochemical Lead Optimization

The bromine atom at C3 enables selective oxidative addition with Pd(0), allowing incorporation of aryl or heteroaryl boronic acids at this position while retaining the fluorine at C4 and the difluoromethyl sulfone group intact [1]. The electron-withdrawing fluorine atom enhances the electrophilicity of the C–Br bond for oxidative addition compared to non-fluorinated bromobenzenes, as demonstrated in studies of fluorobenzene C–H and C–F bond activation [1]. This avoids the need for separate halogenation steps and provides regiochemical control that is absent in the 2-bromo or 5-bromo isomers, where competition between the sulfone and fluorine electronic effects can alter coupling selectivity.

Quality Control & Incoming Material Verification Using Predicted Physicochemical Signatures

The predicted boiling point (338.7±42.0 °C ) and density (1.774±0.06 g/cm³ ) serve as rapid, non-destructive checks upon receipt. These values, combined with the H335 respiratory hazard classification that distinguishes this isomer from the 5-bromo-2-fluoro variant , form a multi-parameter identity confirmation protocol that reduces the risk of isomer mis-assignment before committing the material to a multi-step synthesis.

Safety-Controlled Scale-Up Where Respiratory Hazard Classification Dictates Engineering Controls

Because 3-bromo-4-fluorophenyl difluoromethyl sulphone carries the H335 (respiratory irritation) hazard while some positional isomers do not , scale-up protocols must include local exhaust ventilation and respiratory protection (e.g., P95 respirator for particulates). This differential safety requirement directly influences facility design, personal protective equipment budgets, and regulatory documentation for process chemistry at ≥gram scale.

Difluoromethyl Sulfone Building Block for Fluorinated Bioisostere Synthesis

The difluoromethyl sulfone group (SO₂CF₂H) is a recognized lipophilic bioisostere for hydroxyl and sulfonamide moieties in pesticide and pharmaceutical design [2]. The presence of the bromine handle at C3 enables further diversification through cross-coupling, while the fluorine at C4 contributes to metabolic stability and altered electron distribution—a combination not available from the simpler difluoromethyl phenyl sulfone (CAS 1535-65-5), which lacks both halogens [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Library Synthesis
Aryl Bromide Reactivity
Oxidative Addition Efficiency
Incoming Material Identity Confirmation
Predicted Physicochemical Signatures
Boiling Point & Density Correlation
Safety-Controlled Scale-Up
Respiratory Hazard Classification
Engineering Controls & PPE Protocols
Fluorinated Bioisostere Design
Difluoromethyl Sulfone Group
Metabolic Stability & Lipophilicity
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